Tetracycline hydrate 99

Purity evaluation Mass balance analysis Analytical standardization

Interchanging tetracycline solid phases risks experimental reproducibility due to differing dissolution kinetics and impurity profiles. Tetracycline hydrate 99% (CAS 305833-60-7) provides a defined trihydrate crystalline phase baseline, ensuring analytical consistency without the 73 mg/g chloride counterion correction required for hydrochloride salts. - Defined trihydrate phase with quantifiable dissolution kinetics for controlled bioavailability and pharmacokinetic studies. - 99% purity stoichiometric transparency accelerates HPLC method validation and pharmaceutical QC workflows. - Essential compound-specific reference standard for establishing accurate MIC breakpoints in veterinary antimicrobial susceptibility testing.

Molecular Formula C22H26N2O9
Molecular Weight 462.4 g/mol
CAS No. 305833-60-7
Cat. No. B1428482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline hydrate 99
CAS305833-60-7
Molecular FormulaC22H26N2O9
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
InChIInChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1
InChIKeyBMQIUMJFMSWJBO-FMZCEJRJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracycline Hydrate 99% (CAS 305833-60-7): Procurement-Grade Technical Baseline for Laboratory and Research Applications


Tetracycline hydrate (CAS 305833-60-7) is a solid-phase form of the broad-spectrum tetracycline antibiotic, characterized as the hydrate salt with a molecular formula of C22H26N2O9 and a molecular weight of 462.45 g/mol . Commercially available at 99% purity, this compound exhibits a defined melting point of 175–177 °C and optical rotation [α]25/D −255° (c = 1 in 0.1 M HCl) . Tetracycline hydrate acts as a protein synthesis inhibitor via reversible binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment during translation [1]. Its defined solid-phase crystallinity distinguishes it from amorphous or alternative salt forms, with quantifiable implications for dissolution behavior, impurity profile control, and experimental reproducibility [2].

Tetracycline Hydrate 99% Procurement Rationale: Why Simple In-Class Substitution Compromises Experimental Validity and Formulation Performance


Interchanging tetracycline forms within the tetracycline class without analytical verification introduces quantifiable risks to experimental and manufacturing reproducibility. Different tetracycline solid phases (trihydrate, anhydrate, dehydrate, and amorphous) exhibit significantly different dissolution kinetics that directly affect bioavailability, with amorphous tetracycline demonstrating faster dissolution and higher urinary excretion than the trihydrate form in human subjects [1]. Additionally, the salt form (hydrochloride vs. free base vs. hydrate) alters chloride counterion content by approximately 73 mg/g, a factor that requires mass balance correction in purity evaluations [2]. Critically, in vitro susceptibility cannot be extrapolated between tetracycline analogs: tetracycline is a poor predictor of chlortetracycline susceptibility, with 100% of tetracycline-resistant Actinobacillus pleuropneumoniae isolates remaining susceptible to chlortetracycline [3]. These quantifiable differences in solid-state properties, impurity profiles, and antibacterial susceptibility patterns demand compound-specific procurement and validation rather than generic in-class substitution.

Tetracycline Hydrate 99% (CAS 305833-60-7): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Purity Specification: Tetracycline Hydrate 99% versus Tetracycline Hydrochloride Mass Balance Correction Requirements

Tetracycline hydrate 99% provides a specified purity threshold of 99% . In contrast, tetracycline hydrochloride salt form requires chloride ion content correction when calculating true free base purity. Using mass balance methodology, tetracycline hydrochloride (salt form) contains a mass fraction of 972.65 ± 1.58 mg/g, which, after correcting for chloride ion content (73.23 mg/g), yields a free base tetracycline content of 898.80 ± 1.60 mg/g [1]. The 99% hydrate specification eliminates the need for counterion correction in analytical workflows, providing direct stoichiometric transparency.

Purity evaluation Mass balance analysis Analytical standardization

Solid-Phase Dissolution Kinetics: Trihydrate versus Amorphous Tetracycline Bioavailability Correlation

Tetracycline hydrate 99% exists as a defined crystalline solid phase (trihydrate) with quantifiably distinct dissolution behavior compared to alternative solid phases. In head-to-head dissolution studies in distilled water, an appreciable difference in dissolution behavior was detected between amorphous tetracycline and the other solid phases, with the amorphous phase exhibiting faster dissolution than the trihydrate [1]. This solubility difference translated to measurable bioavailability differences: the cumulative urinary excretion of tetracycline after oral administration to human subjects was slightly higher for the amorphous phase than for the trihydrate [1]. The crystalline trihydrate phase of tetracycline hydrate 99% provides predictable, reproducible dissolution characteristics essential for controlled formulation development.

Solid-phase characterization Dissolution kinetics Bioavailability Formulation science

In Vitro Antibacterial Susceptibility: Tetracycline versus Chlortetracycline Cross-Resistance Discordance in Veterinary Pathogens

Tetracycline hydrate 99% is representative of the tetracycline base for in vitro susceptibility testing, but quantitative MIC comparisons reveal that tetracycline cannot serve as a universal predictor for other tetracycline-class antibiotics. In a direct head-to-head comparison of 100 Actinobacillus pleuropneumoniae field isolates, all 68 isolates (100%) that were resistant to tetracycline remained sensitive or moderately sensitive to chlortetracycline [1]. Conversely, only 5 of the 68 tetracycline-resistant isolates (7%) were sensitive or moderately sensitive to oxytetracycline [1]. For oxytetracycline-susceptible Pasteurella multocida strains (n = 17), the MIC50 range of tetracyclines was 0.25–0.5 μg/mL [2], whereas oxytetracycline-resistant P. multocida strains (n = 19) exhibited MIC50 values varying from 64 μg/mL for oxytetracycline to 0.5 μg/mL for minocycline [2].

Antibacterial susceptibility MIC determination Cross-resistance Veterinary microbiology

Solid-Phase Dependent Bioavailability: Trihydrate versus Amorphous Tetracycline Absorption in Human Subjects

The solid-phase form of tetracycline directly influences gastrointestinal absorption and systemic bioavailability. In a controlled comparative study of tetracycline solid phases, blood plasma levels in rabbits and blood levels in rats after intraduodenal administration of trihydrate and amorphous tetracycline were compared, with results indicating that the solubility difference between the two phases affects bioavailability [1]. Most critically, in human subjects receiving oral administration, the cumulative amount of tetracycline excreted in urine after amorphous phase administration was slightly higher than after trihydrate administration [1]. This demonstrates that even chemically identical tetracycline molecules exhibit formulation-dependent absorption when procured in different solid-phase forms.

Oral bioavailability Solid-phase analysis Pharmacokinetics Urinary excretion

Comparative In Vitro Activity: Tetracycline MIC Ranges against Porcine Respiratory Pathogens

Tetracycline hydrate 99% serves as the reference standard for tetracycline susceptibility testing against key veterinary pathogens. In a comprehensive MIC determination study using the agar dilution method, the MIC50 ranges of tetracyclines (including tetracycline, chlortetracycline, oxytetracycline, doxycycline, and minocycline) were established for oxytetracycline-susceptible porcine respiratory pathogens [1]. For Pasteurella multocida (n = 17), the MIC50 range across tetracyclines was 0.25–0.5 μg/mL; for Bordetella bronchiseptica (n = 20), 0.25–1.0 μg/mL; for Haemophilus pleuropneumoniae (n = 20), 0.25–0.5 μg/mL; and for Streptococcus suis Type 2 (n = 20), 0.06–0.25 μg/mL [1]. Among the five tetracyclines tested, minocycline exhibited the highest in vitro activity against susceptible strains, followed by doxycycline [1].

Antibacterial susceptibility MIC50 Porcine pathogens Veterinary antimicrobials

Solid-Phase Identity Verification: Trihydrate Characterization via IR Spectroscopy, XRD, and Thermal Analysis

Tetracycline hydrate 99% as a trihydrate crystalline phase can be unequivocally identified and distinguished from alternative solid phases (anhydrate, dehydrate, and amorphous) using established analytical techniques. In a definitive solid-phase characterization study, four different solid phases of tetracycline were isolated and characterized using IR spectroscopy, X-ray powder diffraction (XRD), and thermogravimetric and differential thermal analyses (TGA/DTA) [1]. Each phase produced distinct analytical signatures: trihydrate, anhydrate, dehydrate, and amorphous forms each exhibited unique IR spectral patterns, XRD diffraction peaks, and thermal decomposition profiles [1]. These analytical fingerprints enable unambiguous verification of the trihydrate crystalline phase identity.

Solid-state characterization Crystallinity verification Phase purity Analytical quality control

Tetracycline Hydrate 99% (CAS 305833-60-7): Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for HPLC Method Development and Purity Verification

Tetracycline hydrate 99% serves as a high-purity analytical reference standard for HPLC method development and quality control applications. The specified 99% purity provides a defined baseline for quantification without the analytical burden of counterion correction required for hydrochloride salt forms, which contain approximately 73 mg/g chloride ion that must be subtracted in mass balance calculations [1]. This direct stoichiometric transparency accelerates method validation workflows in pharmaceutical quality control and forensic analytical laboratories.

Controlled Dissolution and Bioavailability Studies Requiring Defined Crystalline Phase

For formulation scientists conducting dissolution testing and bioavailability studies, tetracycline hydrate 99% in the trihydrate crystalline phase provides a reproducible baseline. The trihydrate phase exhibits defined dissolution kinetics that differ appreciably from amorphous tetracycline, which demonstrates faster dissolution [2]. Human urinary excretion studies confirm that the solid-phase form affects oral bioavailability [2], making the defined trihydrate phase essential for controlled pharmacokinetic investigations where amorphous phase variability would confound results.

Veterinary Antimicrobial Susceptibility Testing with Pathogen-Specific Validation

Veterinary microbiology laboratories conducting antimicrobial susceptibility testing require tetracycline hydrate 99% for establishing reference MIC values against porcine respiratory pathogens, including P. multocida (MIC50 0.25–0.5 μg/mL) and H. pleuropneumoniae (MIC50 0.25–0.5 μg/mL) [3]. Critically, susceptibility results for tetracycline cannot be extrapolated to chlortetracycline (100% discordance in resistant isolates) or oxytetracycline (93% discordance) [4], necessitating compound-specific reference standards for accurate breakpoint determination and resistance surveillance programs.

Solid-State Characterization and Phase Identity Verification

Materials characterization laboratories and pharmaceutical solid-state research groups utilize tetracycline hydrate 99% as a trihydrate crystalline phase reference material. The trihydrate form can be distinguished from anhydrate, dehydrate, and amorphous tetracycline using IR spectroscopy, X-ray powder diffraction (XRD), and thermogravimetric/differential thermal analysis (TGA/DTA) [2]. These analytical fingerprints enable batch-to-batch phase identity verification and prevent misassignment of solid-phase form in studies where crystallinity affects experimental outcomes.

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